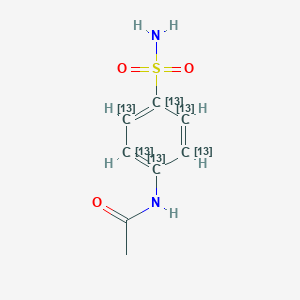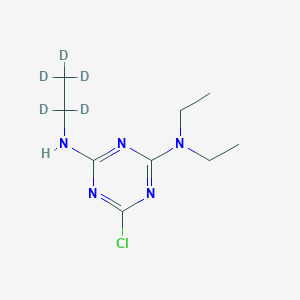
CID 16219502
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole-3-acetaldehyde-sodium bisulfite addition compound is a chemical compound with the molecular formula C10H9NO · NaHSO3 and a molecular weight of 263.25 g/mol . This compound is known for its role in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
The preparation of Indole-3-acetaldehyde-sodium bisulfite addition compound typically involves the reaction of Indole-3-acetaldehyde with sodium bisulfite. This reaction is usually carried out in an organic solvent such as acetic acid . The reaction can be facilitated by heating or exposure to light. After the reaction is complete, the product is obtained through crystallization, filtration, and drying .
Análisis De Reacciones Químicas
Indole-3-acetaldehyde-sodium bisulfite addition compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Indole-3-acetaldehyde-sodium bisulfite addition compound has several applications in scientific research:
Chemistry: It is used as a reactant in the preparation of potential neurotransmitter analogs.
Medicine: Research involving this compound contributes to understanding various biological processes and developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of Indole-3-acetaldehyde-sodium bisulfite addition compound involves its interaction with molecular targets and pathways in biological systems. The compound can act as a reactant in biochemical reactions, influencing the formation of neurotransmitter analogs and other biologically active molecules . The specific pathways and molecular targets depend on the context of its use in research and industrial applications.
Comparación Con Compuestos Similares
Indole-3-acetaldehyde-sodium bisulfite addition compound can be compared with other similar compounds, such as:
- Indole-3-pyruvic acid
- 3-Indoleacrylic acid
- 3-Indoleacetic acid
- DL-Indole-3-lactic acid
- Indole-3-propionic acid
- Indole-3-carboxaldehyde
- Indole-3-acetamide
These compounds share structural similarities with Indole-3-acetaldehyde-sodium bisulfite addition compound but differ in their specific chemical properties and applications . The uniqueness of Indole-3-acetaldehyde-sodium bisulfite addition compound lies in its specific reactivity and the types of reactions it undergoes, making it valuable for particular research and industrial purposes.
Propiedades
Fórmula molecular |
C10H11NNaO4S |
|---|---|
Peso molecular |
264.26 g/mol |
InChI |
InChI=1S/C10H11NO4S.Na/c12-10(16(13,14)15)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,10-12H,5H2,(H,13,14,15); |
Clave InChI |
PJXDNDXPPJXBTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(O)S(=O)(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


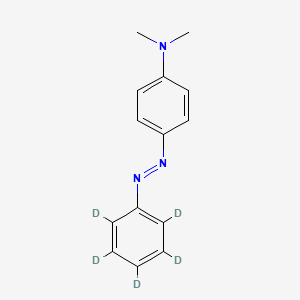
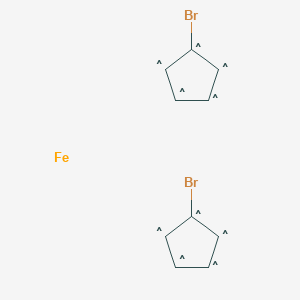
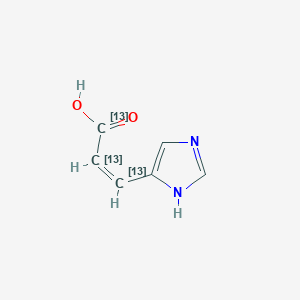

![8,21,34,47-tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B12056407.png)
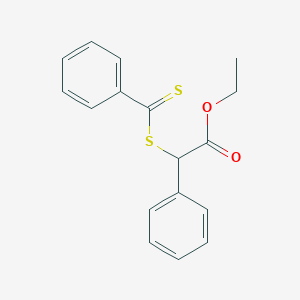


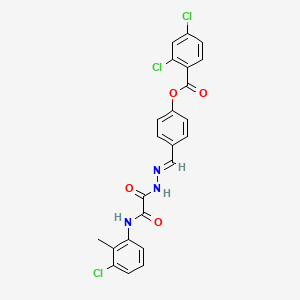
![3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid](/img/structure/B12056440.png)

